(R)-Norfluoxetine

Description

Structure

3D Structure

Properties

IUPAC Name |

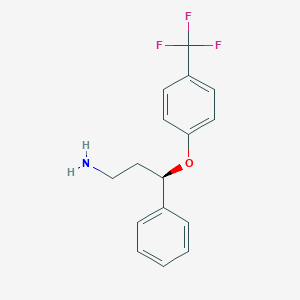

(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQRCHMSJFFONW-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCN)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130194-43-3 | |

| Record name | Norfluoxetine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130194433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 130194-43-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFLUOXETINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05UQ1299DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological profile of (R)-Norfluoxetine enantiomer

An In-depth Technical Guide on the Pharmacological Profile of (R)-Norfluoxetine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of the (R)-enantiomer of norfluoxetine, an active metabolite of the widely prescribed antidepressant, fluoxetine. This document collates quantitative data on its binding affinities and functional activities, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Introduction

Fluoxetine is administered as a racemic mixture of (R)- and (S)-fluoxetine, both of which are metabolized in the liver by cytochrome P450 enzymes (including CYP2D6, CYP2C19, and CYP3A4) to their respective N-demethylated metabolites, (R)- and (S)-norfluoxetine.[1][2] These metabolites, particularly (S)-norfluoxetine, contribute significantly to the overall pharmacological activity and long half-life of the parent drug.[3] Understanding the distinct pharmacological properties of each enantiomer is crucial for a complete picture of fluoxetine's mechanism of action and for the development of potentially more selective medications. This guide focuses specifically on the (R)-norfluoxetine enantiomer.

Pharmacological Profile

The primary mechanism of action of norfluoxetine is the inhibition of the serotonin transporter (SERT), leading to increased synaptic levels of serotonin. However, there is a marked stereoselectivity in its potency.

Binding Affinities and Functional Activity

Quantitative data from various in vitro and in vivo studies are summarized in the tables below.

Table 1: Monoamine Transporter Binding Affinities and Uptake Inhibition

| Enantiomer | Target | Assay Type | Species | Value | Reference |

| (R)-Norfluoxetine | SERT | [3H]paroxetine Binding | Rat | ~26 nM (pKi ~7.59) | [4] |

| (S)-Norfluoxetine | SERT | [3H]paroxetine Binding | Rat | 1.3 nM (pKi 8.88) | [4] |

| (R)-Norfluoxetine | SERT | Serotonin Uptake | Rat | ~308 nM (pIC50 ~6.5) | [4] |

| (S)-Norfluoxetine | SERT | Serotonin Uptake | Rat | 14 nM (pIC50 7.86) | [4] |

| (R)-Norfluoxetine | NET | [3H]tomoxetine Binding | Rat | Less potent than (R)-fluoxetine | [4] |

| (S)-Norfluoxetine | NET | [3H]tomoxetine Binding | Rat | Less potent than (S)-fluoxetine | [4] |

* Calculated based on the reported 20-22 fold lower potency compared to the (S)-enantiomer.

Table 2: Off-Target Activity

| Compound | Target | Assay Type | Species | Value (IC50) | Reference |

| Norfluoxetine | Kv3.1 Potassium Channel | Whole-cell patch clamp | Rat | 0.80 µM | [5] |

| Norfluoxetine | L-type Ca2+ Current (ICa) | Voltage clamp | Canine | 1.13 µM | [6] |

| Norfluoxetine* | Transient Outward K+ Current (Ito) | Voltage clamp | Canine | 1.19 µM | [6] |

* Enantiomer not specified in the study.

As illustrated, (S)-norfluoxetine is substantially more potent than (R)-norfluoxetine at inhibiting serotonin reuptake. Both enantiomers are less potent at the norepinephrine transporter (NET) compared to their parent fluoxetine enantiomers.[4]

In Vivo Studies

Ex vivo studies in rats have shown that (S)-norfluoxetine is a potent inhibitor of serotonin uptake with an ED50 of 3 mg/kg (intraperitoneally), while the ED50 for (R)-norfluoxetine was greater than 20 mg/kg.[4][7] This further highlights the stereoselective activity of the norfluoxetine enantiomers.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for SERT

This protocol is adapted from standard methods for competitive radioligand binding assays.[8][9][10]

Objective: To determine the binding affinity (Ki) of (R)-norfluoxetine for the serotonin transporter (SERT).

Materials:

-

HEK293 cells stably expressing human SERT

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

[3H]paroxetine (radioligand)

-

(R)-Norfluoxetine

-

Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like S-citalopram)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize HEK293-hSERT cells in ice-cold membrane preparation buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation

-

A fixed concentration of [3H]paroxetine

-

Varying concentrations of (R)-norfluoxetine (for competition curve) or buffer (for total binding) or a saturating concentration of a non-specific competitor (for non-specific binding).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the (R)-norfluoxetine concentration to generate a competition curve. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assay

This protocol is based on fluorescence-based neurotransmitter uptake assay kits.[11][12][13]

Objective: To measure the functional inhibition of serotonin uptake by (R)-norfluoxetine.

Materials:

-

HEK293 cells stably expressing human SERT

-

Poly-D-lysine coated 96- or 384-well plates

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA)

-

Fluorescent neurotransmitter substrate

-

(R)-Norfluoxetine

-

Fluorescence microplate reader

Procedure:

-

Cell Plating: Plate HEK293-hSERT cells in poly-D-lysine coated microplates and allow them to adhere overnight.

-

Compound Incubation: Remove the culture medium and wash the cells with assay buffer. Add varying concentrations of (R)-norfluoxetine to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Substrate Addition: Add the fluorescent neurotransmitter substrate to all wells.

-

Signal Detection: Immediately begin measuring the fluorescence intensity in each well using a bottom-read fluorescence microplate reader. Measurements can be taken in kinetic mode over a period of time (e.g., 30 minutes) or as an endpoint reading.

-

Data Analysis: The rate of increase in fluorescence is proportional to the rate of neurotransmitter uptake. Plot the rate of uptake (or endpoint fluorescence) against the logarithm of the (R)-norfluoxetine concentration to determine the IC50 value.

In Vivo Microdialysis

This protocol provides a general workflow for in vivo microdialysis in rodents.[14][15][16]

Objective: To measure the effect of (R)-norfluoxetine on extracellular serotonin levels in a specific brain region (e.g., prefrontal cortex).

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

(R)-Norfluoxetine for administration

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with electrochemical detection for serotonin analysis

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the microdialysis probe with aCSF at a slow, constant flow rate.

-

Baseline Collection: Collect baseline dialysate samples at regular intervals.

-

Drug Administration: Administer (R)-norfluoxetine to the animal (e.g., via intraperitoneal injection).

-

Post-Dose Collection: Continue to collect dialysate samples at regular intervals.

-

Sample Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the post-dose serotonin levels as a percentage of the baseline levels and plot over time to determine the effect of (R)-norfluoxetine on extracellular serotonin.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

(R)-Norfluoxetine Mechanism of Action

Caption: Mechanism of action of (R)-Norfluoxetine at the serotonergic synapse.

Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Neurotransmitter Uptake Assay Workflow

Caption: Workflow for a fluorescence-based neurotransmitter uptake assay.

Conclusion

The pharmacological profile of (R)-norfluoxetine is characterized by a significantly lower potency for serotonin transporter inhibition compared to its (S)-enantiomer. While (S)-norfluoxetine is a major contributor to the therapeutic effects of fluoxetine, the role of (R)-norfluoxetine is less pronounced in terms of direct SERT inhibition. However, its long half-life and potential for off-target effects, such as modulation of ion channels, suggest that it may still contribute to the overall pharmacological and toxicological profile of fluoxetine. Further research is warranted to fully elucidate the specific contributions of (R)-norfluoxetine to the clinical effects of its parent compound. This guide provides a foundational resource for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Concentrations of the enantiomers of fluoxetine and norfluoxetine after multiple doses of fluoxetine in cytochrome P4502D6 poor and extensive metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluoxetine - Wikipedia [en.wikipedia.org]

- 4. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of norfluoxetine, the major metabolite of fluoxetine, on the cloned neuronal potassium channel Kv3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of norfluoxetine on the action potential and transmembrane ion currents in canine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. moleculardevices.com [moleculardevices.com]

- 12. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 13. moleculardevices.com [moleculardevices.com]

- 14. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Norfluoxetine as a Metabolite of Fluoxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of (R)-Norfluoxetine, a key metabolite of the widely prescribed antidepressant, fluoxetine. Fluoxetine is administered as a racemic mixture of its two enantiomers, (R)- and (S)-fluoxetine. Its metabolism is complex and stereoselective, leading to the formation of (R)- and (S)-norfluoxetine, which have distinct pharmacokinetic and pharmacodynamic profiles. Understanding the characteristics of (R)-Norfluoxetine is critical for a comprehensive grasp of fluoxetine's overall therapeutic effect and safety profile.

Metabolism of Fluoxetine to Norfluoxetine

Fluoxetine is extensively metabolized in the liver, primarily through N-demethylation, to its only identified active metabolite, norfluoxetine.[1] This process is predominantly mediated by the cytochrome P450 enzyme CYP2D6, with minor contributions from other isoforms like CYP2C9 and CYP2C19.[2][3] The metabolism is stereoselective, meaning the two enantiomers of fluoxetine are processed at different rates.[2] CYP2D6 is primarily responsible for the conversion of both (S)- and (R)-fluoxetine to their corresponding norfluoxetine enantiomers.[2]

Genetic variations (polymorphisms) in the CYP2D6 gene can lead to significant differences in metabolic activity among individuals, categorizing them as poor, intermediate, extensive, or ultrarapid metabolizers.[4] These variations can alter the plasma concentrations of fluoxetine and norfluoxetine enantiomers, potentially impacting the drug's efficacy and side-effect profile.[4][5]

dot

Caption: Stereoselective metabolism of fluoxetine via Cytochrome P450 enzymes.

Pharmacokinetics

The enantiomers of fluoxetine and norfluoxetine exhibit significantly different pharmacokinetic properties. Notably, the S-enantiomers of both the parent drug and its metabolite tend to have higher plasma concentrations and are eliminated more slowly than the R-enantiomers.[6] The long half-life of norfluoxetine, particularly (S)-norfluoxetine, contributes significantly to the prolonged action of the drug and the extended time required to reach steady-state concentrations.[7]

Table 1: Comparative Pharmacokinetic Parameters

| Compound | Half-Life (t½) | Clearance (CL) | Notes |

|---|---|---|---|

| (R)-Fluoxetine | Shorter than S-enantiomer | Higher than S-enantiomer | Plasma concentrations are significantly lower than S-fluoxetine at steady state.[6] |

| (S)-Fluoxetine | 1-4 days (acute); 4-6 days (chronic) | Lower than R-enantiomer | Plasma concentrations are ~2x higher than R-enantiomers after long-term treatment.[1][6] |

| (R)-Norfluoxetine | Shorter than S-enantiomer | Higher than S-enantiomer | Median clearance reported as ~0.9 L/h.[4] |

| (S)-Norfluoxetine | 7-15 days | Lower than R-enantiomer | The long half-life contributes to the drug's extended duration of action.[7] |

Pharmacodynamics and Biological Activity

The primary mechanism of action for fluoxetine and norfluoxetine is the selective inhibition of the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[8][9] While the enantiomers of fluoxetine are roughly equipotent in their SERT inhibition, there is a marked difference in the activity of the norfluoxetine enantiomers.[5][10] (S)-Norfluoxetine is a significantly more potent SERT inhibitor than (R)-Norfluoxetine.[1][11][12] Both fluoxetine and norfluoxetine enantiomers are also potent inhibitors of the CYP2D6 enzyme they are metabolized by.[13][14]

dot

Caption: Mechanism of action: (R)-Norfluoxetine blocking the serotonin transporter (SERT).

Table 2: Comparative Binding Affinities and Inhibitory Potencies

| Compound | Target | K_i Value (nM) | IC_50 / ED_50 | Notes |

|---|---|---|---|---|

| (R)-Fluoxetine | CYP2D6 | 1380 nM | - | Competitive inhibitor.[14] |

| (S)-Fluoxetine | CYP2D6 | 220 nM | - | More potent CYP2D6 inhibitor than R-enantiomer.[14] |

| (R)-Norfluoxetine | SERT | ~308 nM (pKi 7.86 gives ~14nM, but is 22x less potent than S-form) | ED_50 > 20 mg/kg (rat, i.p.) | ~20-22 times less potent at SERT than S-norfluoxetine.[11][12] |

| CYP2D6 | 1480 nM | - | Competitive inhibitor.[14] | |

| (S)-Norfluoxetine | SERT | 1.3 nM | ED_50 = 3.8 mg/kg (rat, i.p.) | The most potent SERT inhibitor among the metabolites.[11][12] |

| | CYP2D6 | 310 nM | - | Potent CYP2D6 inhibitor.[14] |

Experimental Protocols

Enantioselective Analysis by HPLC

This protocol outlines a general method for the simultaneous quantification of fluoxetine and norfluoxetine enantiomers in plasma samples using High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence or mass spectrometry detection.

1. Sample Preparation (Protein Precipitation)

-

To 250 µL of plasma in a microcentrifuge tube, add an internal standard.

-

Add 750 µL of a precipitating agent (e.g., acetonitrile) to the plasma (3:1 ratio).[15]

-

Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the HPLC system.

2. Chiral Derivatization (Pre-column, if required)

-

Note: This step is for indirect chiral separation. Direct separation can be achieved with a chiral stationary phase column.

-

To the dried, reconstituted sample, add a chiral derivatizing agent (e.g., R-1-(1-naphthyl)ethyl isocyanate in dry hexane).[16]

-

Incubate the reaction mixture to allow for the formation of diastereomers.

-

Terminate the reaction and prepare for HPLC injection.

3. HPLC Conditions

-

Column: A chiral stationary phase column (e.g., a polysaccharide-based chiral column) is typically used for direct enantiomeric separation.

-

Mobile Phase: A mixture of an organic solvent (e.g., ethanol/acetonitrile) and a buffer (e.g., ammonium acetate).[10]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: Fluorescence detector (e.g., λ_exc = 227 nm, λ_em = 305 nm) or Tandem Mass Spectrometry (MS/MS) for higher sensitivity and selectivity.[16][17]

4. Quantification

-

Generate a standard curve using known concentrations of all four enantiomers in a drug-free matrix.

-

Calculate the concentration of each enantiomer in the unknown samples by comparing their peak areas (or area ratios to the internal standard) against the standard curve. The linear range is often between 30-1000 ng/mL.[15]

dot

Caption: Experimental workflow for enantioselective analysis of fluoxetine metabolites.

SERT Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (K_i) of compounds like (R)-Norfluoxetine for the serotonin transporter (SERT). The assay measures the displacement of a specific radioligand from the transporter by the test compound.

1. Membrane Preparation

-

Homogenize tissue or cells expressing SERT (e.g., human platelet membranes, transfected cell lines) in a cold lysis buffer (e.g., 50mM Tris-HCl).[18]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an assay binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[18]

2. Binding Assay

-

The assay is typically performed in a 96-well plate format.[18]

-

To each well, add:

- A fixed amount of the membrane preparation.

- A fixed concentration of a suitable SERT radioligand (e.g., [³H]-paroxetine or [¹²⁵I]-β-CIT) at a concentration at or below its K_d value.[12][19][20]

- Varying concentrations of the unlabeled test compound ((R)-Norfluoxetine) or a known displacer for determining non-specific binding (e.g., a high concentration of fluoxetine).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]

3. Separation and Counting

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters), which traps the membranes with the bound radioligand.[18]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis

-

Plot the percentage of specific binding against the log concentration of the competitor ((R)-Norfluoxetine).

-

Fit the data to a sigmoidal dose-response curve to determine the IC_50 value (the concentration of the competitor that displaces 50% of the specific radioligand binding).

-

Calculate the inhibition constant (K_i) from the IC_50 using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.[18]

Synthesis

The enantiomerically pure forms of norfluoxetine can be synthesized through various asymmetric synthesis routes. One common approach involves starting with an enantiopure precursor like (R)-styrene oxide.[21] The synthesis generally involves the regioselective opening of the epoxide ring, introduction of the amine functionality, and subsequent arylation to attach the trifluoromethylphenoxy group.[21][22] A final N-demethylation step from the corresponding fluoxetine enantiomer can also be employed. For laboratory and research purposes, several practical asymmetric synthesis pathways have been described.[23][24][25]

Conclusion

(R)-Norfluoxetine is a pharmacologically relevant metabolite of fluoxetine. While it is a less potent serotonin reuptake inhibitor than its (S)-enantiomer, its presence contributes to the overall activity and side-effect profile of the parent drug. The stereoselectivity of fluoxetine's metabolism, primarily driven by CYP2D6, leads to significant inter-individual variability in the plasma concentrations of all four active moieties. A thorough understanding of the distinct properties of (R)-Norfluoxetine, alongside the other enantiomers, is essential for optimizing antidepressant therapy and for the development of new therapeutic agents.

References

- 1. ClinPGx [clinpgx.org]

- 2. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. g-standaard.nl [g-standaard.nl]

- 6. Plasma concentrations of the enantiomers of fluoxetine and norfluoxetine: sources of variability and preliminary observations on relations with clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. How Antidepressants Block Serotonin Transport [als.lbl.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluoxetine and norfluoxetine mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interaction of the enantiomers of fluoxetine and norfluoxetine with human liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. taylorfrancis.com [taylorfrancis.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. scielo.br [scielo.br]

- 25. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·Ùاع رساÙ٠عÙÙÙ Ù ÙÙاÙر٠- A practical asymmetric synthesis of (R)-fluoxetine and its major metabolite (R)-norfluoxetine [manuscript.isc.ac]

In Vivo Metabolism of Fluoxetine to (R)-Norfluoxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in vivo metabolic pathway converting the antidepressant fluoxetine to its metabolite, (R)-norfluoxetine. Fluoxetine is administered as a racemic mixture of (R)- and (S)-fluoxetine. These enantiomers, along with their primary N-demethylated metabolites, (R)-norfluoxetine and (S)-norfluoxetine, exhibit distinct pharmacokinetic and pharmacodynamic profiles. Understanding the stereoselective nature of this metabolism is critical for drug development, clinical pharmacology, and optimizing therapeutic outcomes.

Core Metabolic Pathway: N-demethylation of (R)-Fluoxetine

The primary metabolic route for fluoxetine is N-demethylation in the liver, which forms the active metabolite norfluoxetine.[1] This process is catalyzed by the cytochrome P450 (CYP) enzyme system and is highly stereoselective.[2][3]

While multiple CYP isoforms, including CYP2D6, CYP2C19, CYP3A4, and CYP3A5, are involved in the overall biotransformation of fluoxetine, the demethylation of the (R)-enantiomer is preferentially catalyzed by CYP2C9.[4][5] In contrast, the formation of (S)-norfluoxetine is highly dependent on CYP2D6.[4][6] This enzymatic differentiation is a key factor in the variable plasma concentrations of the different enantiomers observed in patients.[5] Genetic polymorphisms in the genes coding for these enzymes, particularly CYP2C9 and CYP2D6, can significantly contribute to interindividual variability in fluoxetine pharmacokinetics at steady-state.[5]

Quantitative Pharmacokinetic Data

The stereoselective metabolism of fluoxetine leads to different steady-state plasma concentrations of its enantiomers and their metabolites. After prolonged treatment, the plasma concentration of S-enantiomers is typically higher than that of the R-enantiomers.[4] The tables below summarize quantitative data from in vivo and in vitro studies.

Table 1: Steady-State Plasma Concentrations of Fluoxetine and Norfluoxetine Enantiomers in Humans

| Study Population | Daily Dose | (R)-Fluoxetine (nmol/L) | (S)-Fluoxetine (nmol/L) | (R)-Norfluoxetine (nmol/L) | (S)-Norfluoxetine (nmol/L) | Citation |

| 131 Adult Patients | 10-60 mg | 67 | 186 | 118 | 247 | [7] |

| Healthy Volunteers | 60 mg (12 days) | 280 ± 90 | 770 ± 270 | 200 ± 70 | 320 ± 110 | [8] |

Concentrations are presented as geometric means for the 131-patient study and as mean ± SD for the healthy volunteer study.

Table 2: In Vitro Enzyme Kinetics for Fluoxetine N-demethylation

| Enzyme | Enantiomer | Apparent Km (μM) | Intrinsic Clearance (CLint, μL/min/pmol) | Citation |

| CYP2D6 | (R)-Fluoxetine | - | 2.91 | [6][9] |

| CYP2D6 | (S)-Fluoxetine | - | 2.24 | [6][9] |

| CYP2C19 | (R)-Fluoxetine | 154 | 0.275 | [9] |

| CYP2C19 | (S)-Fluoxetine | 251 | 0.186 | [9] |

| CYP3A4 | Racemic Fluoxetine | 33.5 | 0.316 | [6] |

Km (Michaelis constant) represents the substrate concentration at half-maximal velocity. CLint represents the intrinsic metabolic capacity of the enzyme.

Experimental Protocols

The characterization of fluoxetine's stereoselective metabolism relies on well-defined clinical pharmacokinetic studies and sophisticated bioanalytical methods.

A typical study to determine the steady-state plasma concentrations of fluoxetine and norfluoxetine enantiomers involves the following steps:

-

Subject Recruitment: Enroll healthy volunteers or patients with a relevant clinical diagnosis (e.g., major depressive disorder).[10] Subjects undergo screening to exclude individuals with hepatic or renal impairment and those taking medications known to interact with CYP enzymes.[11] Genetic screening for polymorphisms of CYP2D6 and CYP2C9 may be performed.[5]

-

Dosing Regimen: Administer a fixed daily oral dose of racemic fluoxetine (e.g., 20-60 mg/day) for a period sufficient to reach steady-state concentrations, typically at least four weeks.[10][12]

-

Sample Collection: Collect trough plasma samples (i.e., immediately before the next dose) at predetermined intervals during the study to monitor the accumulation of the drug and its metabolites.[13]

-

Bioanalysis: Analyze plasma samples using a validated stereoselective assay, such as chiral high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS), to quantify the individual concentrations of (R)-fluoxetine, (S)-fluoxetine, (R)-norfluoxetine, and (S)-norfluoxetine.[14]

-

Data Analysis: Calculate key pharmacokinetic parameters, including trough concentrations, peak concentrations, area under the curve (AUC), and metabolic ratios (e.g., [R-Norfluoxetine]/[R-Fluoxetine]).[13] Statistical analysis is used to assess the influence of factors like genotype on these parameters.[5]

References

- 1. lawdata.com.tw [lawdata.com.tw]

- 2. Fluoxetine metabolism and pharmacological interactions: the role of cytochrome p450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. Influence of CYP2C9, 2C19 and 2D6 genetic polymorphisms on the steady-state plasma concentrations of the enantiomers of fluoxetine and norfluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasma concentrations of the enantiomers of fluoxetine and norfluoxetine: sources of variability and preliminary observations on relations with clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluoxetine and norfluoxetine mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Fluoxetine and norfluoxetine plasma concentrations in major depression: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluoxetine - Wikipedia [en.wikipedia.org]

- 13. Pharmacokinetics of fluoxetine and norfluoxetine in pregnancy and lactation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Norfluoxetine's Affinity for the 5-HT1c (5-HT2C) Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of (R)-Norfluoxetine for the serotonin 1c (5-HT1c) receptor, now classified as the 5-HT2C receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support research and development in neuropharmacology.

Core Data Presentation: Binding Affinity of Norfluoxetine and Related Compounds

The binding affinity of norfluoxetine and its parent compound, fluoxetine, for the 5-HT2C receptor has been determined through radioligand binding assays. The data reveals a notable stereoselectivity in binding, where the (R)-enantiomer of fluoxetine demonstrates a significantly higher affinity than the (S)-enantiomer. While a specific Ki value for (R)-Norfluoxetine is not explicitly available in the reviewed literature, the available data for the racemate and the established stereoselectivity of the parent compound provide critical insights.

| Compound | Receptor | Radioligand | Ki (nM) | Species | Source |

| Norfluoxetine (racemic) | 5-HT2C | [3H]mesulergine | 203 | Rat | [1] |

| Fluoxetine (racemic) | 5-HT2C | [3H]mesulergine | 55.4 | Rat | [1] |

| Fluoxetine (racemic) | 5-HT2C | [3H]5HT | ~65-97 | Rat | [2][3] |

| (R)-Fluoxetine vs. (S)-Fluoxetine | 5-HT1C | [3H]mesulergine | (R)-enantiomer is 23x more potent | Bovine | [4] |

Note on Receptor Nomenclature: The 5-HT1c receptor is an outdated classification. The receptor is now officially designated as the 5-HT2C receptor. This document uses the current nomenclature, with references to the historical naming where relevant.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity (Ki) of (R)-Norfluoxetine for the 5-HT2C receptor is typically achieved through a competitive radioligand binding assay. The following protocol is a synthesized representation of standard methodologies described in the scientific literature.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., (R)-Norfluoxetine) for the 5-HT2C receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes prepared from cells expressing the 5-HT2C receptor (e.g., CHO or HEK293 cells) or from tissues with high receptor density (e.g., rat choroid plexus).

-

Radioligand: A high-affinity ligand for the 5-HT2C receptor labeled with a radioisotope, such as [3H]mesulergine.

-

Test Compound: (R)-Norfluoxetine at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2C receptor ligand (e.g., unlabeled mesulergine or serotonin) to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a multi-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualization: Signaling Pathways

5-HT2C Receptor Signaling

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G proteins. Activation of the receptor by an agonist, such as serotonin, initiates a signaling cascade that leads to various cellular responses.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq/G11. The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ can activate various calcium-dependent enzymes and processes. DAG, along with the increased Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to downstream cellular effects.

References

- 1. Interactions of selective serotonin reuptake inhibitors with the serotonin 5-HT2c receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blockage of 5HT2C serotonin receptors by fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Affinities of fluoxetine, its enantiomers, and other inhibitors of serotonin uptake for subtypes of serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Effects of (R)-Norfluoxetine on Neurosteroid Content

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the stereoselective effects of norfluoxetine, the primary active metabolite of fluoxetine, on the biosynthesis of neurosteroids. A growing body of evidence indicates that fluoxetine and norfluoxetine can modulate brain concentrations of neurosteroids, such as allopregnanolone (Allo), through a mechanism independent of their well-known activity as selective serotonin reuptake inhibitors (SSRIs). This action is highly stereospecific, with the (S)-enantiomers of both parent drug and metabolite demonstrating significantly greater potency in elevating neurosteroid levels than their corresponding (R)-enantiomers. Consequently, (R)-Norfluoxetine exhibits a substantially weaker effect on neurosteroid content. This guide details the underlying biochemical pathways, summarizes the quantitative data from key preclinical studies, outlines relevant experimental protocols, and discusses the implications for developing novel therapeutics targeting neurosteroidogenesis for psychiatric disorders.

Introduction to Neurosteroids and Norfluoxetine

Neurosteroids are steroids synthesized de novo in the brain, spinal cord, and peripheral nerves, where they act as potent modulators of neuronal excitability. Allopregnanolone, a metabolite of progesterone, is one of the most studied neurosteroids. It is a powerful positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing GABAergic inhibition, allopregnanolone produces anxiolytic, sedative, and anticonvulsant effects. Dysregulation of neurosteroid levels has been implicated in a range of conditions, including anxiety disorders, premenstrual dysphoric disorder (PMDD), postpartum depression, and post-traumatic stress disorder (PTSD).[1][2][3]

Fluoxetine is a widely prescribed SSRI. In the liver, it is metabolized by cytochrome P450 enzymes (primarily CYP2D6) into its active metabolite, norfluoxetine.[4] Both fluoxetine and norfluoxetine exist as a racemic mixture of two enantiomers, (R) and (S). While the SSRI activity of these compounds lacks significant stereospecificity, their effects on neurosteroid synthesis are highly dependent on their stereochemistry.[5][6]

Mechanism of Action: Stereoselective Modulation of Neurosteroid Synthesis

The primary mechanism by which norfluoxetine influences neurosteroid levels involves the modulation of key enzymes in the biosynthetic pathway of allopregnanolone. This action is distinct from its effect on serotonin transport.

The Allopregnanolone Biosynthetic Pathway

In the brain, allopregnanolone is synthesized from progesterone in a two-step enzymatic process:

-

5α-Reductase (SRD5A1): This enzyme catalyzes the irreversible reduction of progesterone to 5α-dihydroprogesterone (5α-DHP).[7]

-

3α-Hydroxysteroid Dehydrogenase (3α-HSD) / Aldo-Keto Reductase: This enzyme reversibly converts 5α-DHP into allopregnanolone. The same enzyme, acting in reverse (as an oxidase), can convert allopregnanolone back into 5α-DHP.[5][7]

Studies suggest that fluoxetine and its metabolites do not activate the reductive pathway but rather inhibit the oxidative (breakdown) activity of 3α-HSD (also known as retinol dehydrogenase 4, or RoDH4), leading to an accumulation of allopregnanolone.[7]

Stereoselectivity of Norfluoxetine

Research consistently shows that the (S)-enantiomers of fluoxetine and norfluoxetine are significantly more potent at increasing allopregnanolone levels than their (R)-counterparts. (S)-Norfluoxetine is approximately 7-fold more potent than (R)-Norfluoxetine in this regard.[8] This stereoselective action, combined with the fact that it occurs at concentrations far below those needed for serotonin reuptake inhibition, points to a distinct pharmacological profile.[1][6] This has led to the proposal of a new drug class: "Selective Brain Steroidogenic Stimulants" (SBSSs).[2]

Quantitative Data Presentation

The disparity in potency between the enantiomers and their different mechanisms of action is best illustrated by comparing their effective concentrations (EC₅₀) for increasing allopregnanolone and their inhibitory concentrations (IC₅₀) for serotonin (5-HT) reuptake.

| Compound | Stereoisomer | Potency in Normalizing Brain Allo Content | Potency Ratio (S vs. R) | Relationship to 5-HT Reuptake Inhibition |

| Norfluoxetine (NFLX) | (S)-Norfluoxetine | High | ~7-fold more potent than (R)-NFLX[8] | EC₅₀ is ~50-fold lower than its IC₅₀ for 5-HT reuptake.[1][6][9] |

| (R)-Norfluoxetine | Low | - | Lacks significant separation from 5-HT reuptake activity. | |

| Fluoxetine (FLX) | (S)-Fluoxetine | Moderate | ~2-fold more potent than (R)-FLX[8] | EC₅₀ is ~10-fold lower than its IC₅₀ for 5-HT reuptake.[5][6][9] |

| (R)-Fluoxetine | Low | - | Lacks significant separation from 5-HT reuptake activity. |

Note: The SSRI activity of fluoxetine and norfluoxetine is largely devoid of stereospecificity.[6]

Experimental Protocols

The findings described above were established through rigorous preclinical research, primarily using a mouse model of social isolation.

Animal Model: Social Isolation in Mice

To study the effects of norfluoxetine on neurosteroid levels in a context relevant to anxiety and mood disorders, a social isolation model is frequently used.[8]

-

Subjects: Male mice are typically used.

-

Procedure: Following weaning, mice are housed individually in separate cages for an extended period (e.g., 4-6 weeks). Group-housed mice serve as controls.

-

Outcome: Protracted social isolation induces a behavioral phenotype characterized by increased anxiety and aggression. This is associated with a significant down-regulation of telencephalic allopregnanolone content.[8] This model provides a reliable platform for testing compounds that may normalize neurosteroid levels.

Neurosteroid Quantification via Mass Spectrometry

Accurate quantification of neurosteroids in brain tissue is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a gold-standard method for this purpose.[10][11][12]

-

1. Brain Tissue Homogenization:

-

The brain region of interest (e.g., telencephalon, cortex) is rapidly dissected and weighed.

-

The tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice, often with the addition of deuterated internal standards for absolute quantification.

-

-

2. Extraction:

-

Neurosteroids are extracted from the homogenate. This is commonly achieved through Liquid-Liquid Extraction (LLE) using an organic solvent like ethyl acetate or methyl tert-butyl ether, or through Solid-Phase Extraction (SPE) using specialized cartridges.[13]

-

-

3. Derivatization (Optional but common for GC-MS):

-

To improve chromatographic properties and ionization efficiency, steroids can be derivatized. For instance, hydroxylamine can be used to derivatize carbonyl groups.[14]

-

-

4. LC-MS/MS Analysis:

-

The extracted and purified sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[12]

-

Chromatography: A reverse-phase column (e.g., C18) is used to separate the different neurosteroids based on their hydrophobicity.

-

Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each neurosteroid and its corresponding internal standard, providing high specificity and sensitivity.[13]

-

-

5. Quantification:

-

The concentration of each neurosteroid is calculated by comparing the peak area ratio of the endogenous analyte to its stable isotope-labeled internal standard against a calibration curve.[14]

-

Implications for Drug Development

The stereoselective effect of norfluoxetine on neurosteroid biosynthesis has significant implications for the development of novel therapeutics:

-

Targeted Therapy: The development of drugs that specifically target neurosteroidogenesis, such as (S)-Norfluoxetine, could offer a more direct and potentially more effective treatment for disorders characterized by neurosteroid deficits, like PMDD and PTSD.[15]

-

Improved Side-Effect Profile: By isolating the neurosteroid-enhancing activity from the SSRI activity, it may be possible to develop compounds that are effective for anxiety and mood symptoms without the side effects commonly associated with serotonin system modulation.[2]

-

Biomarker Development: Understanding how specific compounds affect neurosteroid levels could aid in the development of biomarkers to track disease progression and therapeutic response in psychiatric disorders.

Conclusion

The evidence strongly indicates that the effects of norfluoxetine on neurosteroid content are highly stereoselective. (S)-Norfluoxetine is a potent elevator of brain allopregnanolone levels, acting at concentrations significantly lower than those required for serotonin reuptake inhibition. In contrast, (R)-Norfluoxetine is markedly less effective in this regard. This distinction highlights a novel mechanism of action for this class of molecules and opens a promising avenue for the rational design of a new generation of therapeutics—Selective Brain Steroidogenic Stimulants (SBSSs)—for the treatment of anxiety, depression, and other stress-related disorders.

References

- 1. Fluoxetine and norfluoxetine stereospecifically and selectively increase brain neurosteroid content at doses that are inactive on 5-HT reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluoxetine and norfluoxetine stereospecifically and selectively increase brain neurosteroid content at doses that are inactive on 5-HT reuptake | Semantic Scholar [semanticscholar.org]

- 4. Fluoxetine - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. Upregulation of neurosteroid biosynthesis as a pharmacological strategy to improve behavioral deficits in a putative mouse model of PTSD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluoxetine elevates allopregnanolone in female rat brain but inhibits a steroid microsomal dehydrogenase rather than activating an aldo-keto reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluoxetine and norfluoxetine stereospecifically facilitate pentobarbital sedation by increasing neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 15. Neurosteroid Influence on Affective Tone - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Norfluoxetine and Voltage-Gated Calcium Channels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Norfluoxetine, a principal active metabolite of the widely prescribed antidepressant fluoxetine, has been shown to interact with various ion channels, including voltage-gated Ca2+ (CaV) channels. This technical guide synthesizes the current understanding of the effects of norfluoxetine on these channels, with a specific focus on the (R)-enantiomer where data is available. It provides a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows. It is important to note that much of the existing research has been conducted using racemic norfluoxetine, and data specifically characterizing the (R)-enantiomer's effects on CaV channels is limited. This document will clearly distinguish between data from racemic mixtures and any available enantiomer-specific information.

Introduction

Voltage-gated calcium channels are crucial for a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. Their modulation by pharmaceuticals can lead to significant therapeutic effects as well as potential side effects. Norfluoxetine, the demethylated metabolite of fluoxetine, exhibits a longer half-life than its parent compound and contributes significantly to the overall pharmacological profile of the antidepressant. Understanding its off-target effects, such as the interaction with CaV channels, is critical for a complete safety and efficacy assessment. This guide delves into the specifics of this interaction, providing researchers and drug development professionals with a detailed resource.

Quantitative Data Summary

The inhibitory effects of norfluoxetine on various voltage-gated Ca2+ channel subtypes have been quantified in several studies. The following tables summarize the key findings, primarily from research using racemic norfluoxetine.

Table 1: Inhibitory Effects of Racemic Norfluoxetine on T-type Ca2+ Channels

| CaV Subtype | Cell Type | IC50 (µM) | Hill Coefficient | Reference |

| CaV3.1 | tsA 201 cells | 13.8 ± 0.1 | 1.35 ± 0.03 | [1] |

| CaV3.2 | tsA 201 cells | 7.01 ± 0.03 | 1.58 ± 0.03 | [1] |

| CaV3.3 | tsA 201 cells | 5.5 ± 0.2 | 2.93 ± 0.02 | [1][2] |

Table 2: Inhibitory Effects of Racemic Norfluoxetine on Other Voltage-Gated Ca2+ Channels

| Channel Type | Cell Type | EC50 (µM) | Hill Coefficient | Reference |

| Voltage-gated Ca2+ channels | Rat cochlear neurons | 20.4 ± 2.7 | 0.86 ± 0.1 | [3] |

| L-type Ca2+ current (ICa) | Canine ventricular cardiomyocytes | 1.13 ± 0.08 | ~1.0 | [4] |

Effects on Channel Gating and Kinetics

Research indicates that the inhibition of T-type Ca2+ channels by norfluoxetine is voltage-dependent. The block is more pronounced when the channels are in an inactivated state[1][2]. This suggests a preferential binding of the molecule to the inactivated conformation of the channel. Furthermore, studies on the parent compound, fluoxetine, have shown a hyperpolarizing shift in the steady-state inactivation curve and a slower rate of recovery from inactivation[1][2]. While not explicitly detailed for (R)-norfluoxetine, it is plausible that a similar mechanism is at play. In canine ventricular cardiomyocytes, norfluoxetine has been observed to shift the midpoint potential of steady-state inactivation of the L-type Ca2+ current to a more negative value (from -20.9 mV to -27.7 mV at a 3 µM concentration)[4].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for studying the effects of (R)-Norfluoxetine on voltage-gated Ca2+ channels.

Caption: Proposed mechanism of (R)-Norfluoxetine acting on voltage-gated Ca2+ channels.

Caption: Experimental workflow for assessing (R)-Norfluoxetine effects.

Detailed Experimental Protocols

The following are generalized experimental protocols based on the methodologies reported in the cited literature for studying the effects of norfluoxetine on voltage-gated Ca2+ channels.

Cell Preparation and Culture

-

Cell Lines: Human embryonic kidney (HEK-293) or tsA 201 cells are commonly used for heterologous expression of specific CaV channel subtypes.

-

Primary Cells: For studying native channels, cells such as rat cochlear neurons or canine ventricular cardiomyocytes can be enzymatically isolated.

-

Transient Transfection (for cell lines): Cells are transiently transfected with plasmids containing the cDNA for the alpha-1 subunit of the desired CaV channel (e.g., CaV3.1, CaV3.2, CaV3.3) using standard methods like calcium phosphate precipitation or lipofection. Co-transfection with auxiliary subunits (e.g., β and α2δ) may be performed to ensure proper channel expression and function.

Electrophysiology

-

Technique: The whole-cell patch-clamp technique is employed to record ionic currents from single cells.

-

Electrodes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Solutions:

-

Extracellular Solution (for T-type channels): Typically contains (in mM): 160 tetraethylammonium chloride (TEA-Cl), 2 CaCl2, and 10 HEPES, with the pH adjusted to 7.4 with TEA-OH. TEA is used to block K+ channels.

-

Intracellular (Pipette) Solution (for T-type channels): Typically contains (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 3 Mg-ATP, and 0.6 GTP, with the pH adjusted to 7.2 with CsOH. Cesium is used to block K+ channels from the inside.

-

Charge Carrier: While CaCl2 is used to study Ca2+ currents, BaCl2 is often substituted as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation.

-

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: Cells are held at a negative holding potential (e.g., -100 mV) and then depolarized to a range of test potentials (e.g., from -80 mV to +50 mV in 10 mV increments).

-

Steady-State Inactivation: From a holding potential of -100 mV, a series of prepulses of varying voltages (e.g., from -120 mV to -10 mV) are applied for several seconds, followed by a test pulse to a potential that elicits a maximal current (e.g., -30 mV for T-type channels). The normalized current amplitude is then plotted against the prepulse potential.

-

-

Data Acquisition and Analysis: Currents are recorded using an appropriate amplifier and digitized. Data is analyzed using software like pCLAMP. The peak current amplitude at each voltage is measured. Dose-response curves are generated by plotting the percentage of current inhibition against the drug concentration and fitting the data with the Hill equation to determine the IC50 or EC50 and the Hill coefficient.

Discussion and Future Directions

The available evidence strongly suggests that racemic norfluoxetine is a potent inhibitor of multiple types of voltage-gated Ca2+ channels, particularly the T-type and L-type channels. The mechanism of action appears to be voltage-dependent, with a higher affinity for the inactivated state of the channel.

A significant gap in the current knowledge is the lack of studies specifically investigating the enantiomers of norfluoxetine. Research on the parent compound, fluoxetine, has demonstrated stereospecific effects on both neuronal and cardiac Ca2+ channels, with (R)-fluoxetine being more effective on neuronal channels and (S)-fluoxetine showing greater potency on cardiac channels[5]. This raises the strong possibility that (R)- and (S)-norfluoxetine also exhibit differential activity.

Future research should prioritize the characterization of the individual enantiomers of norfluoxetine to:

-

Determine if there is a stereospecificity in their interaction with different CaV channel subtypes.

-

Elucidate any differences in their mechanisms of action (e.g., voltage-dependency, effects on channel kinetics).

-

Assess the potential for developing more targeted therapeutics with improved side-effect profiles.

A thorough understanding of the enantiomer-specific effects of norfluoxetine on voltage-gated Ca2+ channels will provide a more complete picture of its pharmacological profile and could inform the development of safer and more effective second-generation antidepressants.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. T-type calcium channels are inhibited by fluoxetine and its metabolite norfluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norfluoxetine and fluoxetine have similar anticonvulsant and Ca2+ channel blocking potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of norfluoxetine on the action potential and transmembrane ion currents in canine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of fluoxetine enantiomers in mammalian neural and cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral Separation of Norfluoxetine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Norfluoxetine, the primary active metabolite of the antidepressant fluoxetine, is a chiral molecule existing as (R)- and (S)-enantiomers. The enantiomers exhibit different pharmacological activities, making their separation and quantification crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This application note provides a detailed protocol for the chiral separation of norfluoxetine enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Introduction

Fluoxetine (Prozac) is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used to treat major depression and other psychiatric disorders. It is metabolized in the body via N-demethylation to its active metabolite, norfluoxetine.[1] Both fluoxetine and norfluoxetine possess a single chiral center, resulting in two enantiomers for each compound. The enantiomers of norfluoxetine show significant differences in pharmacological potency, with (S)-norfluoxetine being approximately 20 times more potent than (R)-norfluoxetine as a serotonin reuptake inhibitor.[2] Given this stereospecific activity, a robust and reliable analytical method to resolve and quantify the individual enantiomers is essential for drug development and clinical research. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most versatile and widely used technique for this purpose.[3] This document details an established HPLC method for the direct chiral separation of norfluoxetine enantiomers.

Experimental Protocol

This protocol is based on a validated method utilizing a cyclodextrin-based chiral stationary phase.[4]

3.1 Instrumentation and Materials

-

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

Data acquisition and processing software.

-

-

Chromatography Column:

-

Chemicals and Reagents:

-

Methanol (HPLC grade)

-

Triethylamine (TEA)

-

Glacial Acetic Acid

-

Deionized Water

-

(R,S)-Norfluoxetine reference standard

-

(R)-Norfluoxetine and (S)-Norfluoxetine enantiomeric standards (if available, for peak identification)

-

3.2 Preparation of Solutions

-

Mobile Phase Preparation (0.3% Triethylamine Buffer, pH 5.6):

-

Prepare the aqueous buffer by adding 6.6 mL of triethylamine to 2 L of deionized water (final concentration of 3.3 mL/L or ~0.3%).[4]

-

Adjust the pH of the aqueous buffer to 5.6 using glacial acetic acid.[4]

-

The final mobile phase consists of a mixture of Methanol / 0.3% Triethylamine Buffer (pH 5.6) in a 30:70 (v/v) ratio .[4]

-

Degas the mobile phase using sonication or vacuum filtration before use.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of racemic norfluoxetine (e.g., 1 mg/mL) in methanol.

-

Prepare working standard solutions by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1-100 µg/mL).

-

3.3 HPLC Method Parameters

The following parameters have been shown to effectively separate the enantiomers of norfluoxetine and fluoxetine.[4]

| Parameter | Value |

| Column | Acetylated β-cyclodextrin |

| Mobile Phase | Methanol / 0.3% Triethylamine Buffer, pH 5.6 (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 214 nm |

| Injection Volume | 10-20 µL |

3.4 Sample Preparation (from Biological Matrix - Example)

For analysis of biological samples like plasma or urine, a solid-phase extraction (SPE) is recommended to remove interferences.[4]

-

Condition SPE Cartridge: Use a suitable SPE cartridge (e.g., Varian Bond Elut Certify).

-

Load Sample: Apply the pre-treated biological sample to the cartridge.

-

Wash: Rinse the cartridge sequentially with water, acetic acid, and methanol to remove interfering substances.[4]

-

Elute: Elute the norfluoxetine enantiomers using a mixture of methylene chloride, isopropanol, and ammonium hydroxide (78:20:2).[4]

-

Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for HPLC analysis.[4]

Data and Expected Results

Using the protocol described, a baseline or near-baseline separation of the norfluoxetine enantiomers can be achieved. The elution order and chromatographic performance are summarized in the table below.

Table 1: Chromatographic Data for Chiral Separation of Norfluoxetine and Fluoxetine Enantiomers [4]

| Analyte | Elution Order | Capacity Factor (k') | Resolution (Rs) |

| (S)-Norfluoxetine (SNF) | 1 | 6 | - |

| (S)-Fluoxetine (SF) | 2 | 7 | Rs (SNF, SF) = 0.8 |

| (R)-Norfluoxetine (RNF) | 3 | 8 | Rs (SF, RNF) = 1.2 |

| (R)-Fluoxetine (RF) | 4 | 9 | Rs (RNF, RF) = 0.9 |

Note: The method simultaneously separates fluoxetine enantiomers. Resolution is calculated between adjacent peaks.

Visualized Workflow

The general workflow for the chiral analysis of norfluoxetine is depicted below.

Caption: Experimental workflow for chiral HPLC analysis of norfluoxetine.

Conclusion

This application note provides a comprehensive and reliable HPLC method for the chiral separation of norfluoxetine enantiomers. The use of an acetylated β-cyclodextrin chiral stationary phase with a methanol and triethylamine buffer mobile phase yields effective resolution. This protocol is suitable for researchers in pharmaceutical analysis, clinical chemistry, and drug metabolism studies, enabling the accurate quantification of individual norfluoxetine enantiomers for a better understanding of their distinct pharmacological profiles.

References

- 1. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Improved enantioselective assay for the determination of fluoxetine and norfluoxetine enantiomers in human plasma by liquid chromatography [iris.unime.it]

High-Performance Liquid Chromatography for the Quantitative Determination of Fluoxetine and its Active Metabolite Norfluoxetine

Application Note and Protocol

This document provides detailed methodologies for the quantitative analysis of fluoxetine and its primary active metabolite, norfluoxetine, in biological matrices using High-Performance Liquid Chromatography (HPLC). These protocols are intended for researchers, scientists, and professionals in the field of drug development and clinical monitoring.

Introduction

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1] It is extensively metabolized in the liver to its active metabolite, norfluoxetine.[1] Both compounds contribute to the therapeutic effect and have long half-lives, making their monitoring in biological fluids crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.[2] High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the simultaneous quantification of fluoxetine and norfluoxetine.[3] Various HPLC methods coupled with ultraviolet (UV) or fluorescence detection have been developed for this purpose.[3][4]

Experimental Protocols

This section details the necessary steps for sample preparation and HPLC analysis of fluoxetine and norfluoxetine from plasma or serum samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for isolating fluoxetine and norfluoxetine from biological matrices.

Materials:

-

Plasma or serum samples

-

Internal Standard (IS) solution (e.g., protriptyline, loxapine)[3][5]

-

Alkalinizing agent (e.g., 5 M Sodium Hydroxide)[1]

-

Extraction solvent (e.g., n-hexane, or a mixture of hexane and isoamyl alcohol (98:2, v/v))[1][6]

-

Reconstitution solvent (e.g., mobile phase or a suitable organic solvent)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Protocol:

-

Pipette a known volume of the plasma or serum sample (e.g., 1.0 mL) into a clean centrifuge tube.[1]

-

Add a specific volume of the internal standard working solution and vortex for 10 seconds.[1]

-

Alkalinize the sample by adding an appropriate volume of 5 M sodium hydroxide and vortex for 2 minutes.[1]

-

Add 3.0 mL of the extraction solvent (hexane and isoamyl alcohol mixture).[1]

-

Vortex the mixture for 1 minute to ensure thorough mixing.[1]

-

Centrifuge the sample for 10 minutes at 4200 rpm to separate the organic and aqueous layers.[1]

-

Carefully transfer the upper organic layer to a clean tube.[1]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase or reconstitution solvent.[1]

-

Inject a portion of the reconstituted sample (e.g., 10 µL) into the HPLC system.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is an alternative method that can provide cleaner extracts.

Materials:

-

Plasma or serum samples (e.g., 250 µL)[4]

-

Internal Standard (IS) solution

-

Methanol

-

Deionized water

-

Elution solvent

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Protocol:

-

Condition the SPE cartridge by passing methanol followed by deionized water.

-

Load the plasma or serum sample, previously spiked with the internal standard, onto the conditioned cartridge.

-

Wash the cartridge with deionized water and then with a weak organic solvent (e.g., a low percentage of acetonitrile in water) to remove interferences.

-

Elute the analytes (fluoxetine, norfluoxetine, and IS) with a suitable elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject a portion of the reconstituted sample into the HPLC system.

HPLC and UPLC Chromatographic Conditions

Several different chromatographic conditions have been successfully employed for the analysis of fluoxetine and norfluoxetine. The choice of column, mobile phase, and detector will depend on the available instrumentation and the specific requirements of the assay.

HPLC with UV Detection

-

Column: Reversed-phase C18 column (e.g., 100 x 4.6 mm, 5 µm)[2]

-

Mobile Phase: A mixture of an aqueous solution of diethylamine (0.1%, v/v) adjusted to pH 2.3 with phosphoric acid and acetonitrile (40:60, v/v).[2]

-

Flow Rate: 1 mL/min[2]

-

Detection Wavelength: 227 nm[8]

-

Injection Volume: 10 µL[2]

HPLC with Fluorescence Detection

-

Column: Reversed-phase C8 column (150 x 4.6 mm I.D.)[4]

-

Mobile Phase: A mixture of acetonitrile and water containing perchloric acid and tetramethylammonium perchlorate.[4]

-

Flow Rate: 1 mL/min[4]

-

Fluorescence Detector Wavelengths: Excitation at 230 nm and emission at 290 nm.[4]

UPLC with Photodiode Array (PDA) Detection

-

Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)[9]

-

Mobile Phase: A mixture of ammonium acetate solution (5 mmol/L, acidified with 0.1% formic acid) and acetonitrile (60:40, v/v).[9]

-

Flow Rate: 0.4 mL/min[9]

-

Column Temperature: 40°C[9]

-

Detection Wavelength: 230 nm[1]

Data Presentation

The following tables summarize the quantitative data from various published methods for the analysis of fluoxetine and norfluoxetine.

Table 1: Chromatographic Parameters and Performance Data

| Parameter | Method 1 (HPLC-UV)[2][8] | Method 2 (HPLC-Fluorescence)[4] | Method 3 (UPLC-PDA)[1][9] | Method 4 (HPLC-UV)[3][10] |

| Analyte | Fluoxetine | Fluoxetine / Norfluoxetine | Fluoxetine / Norfluoxetine | Fluoxetine / Norfluoxetine |

| Retention Time (min) | ~10 | 9.7 / 8.1 | Not Specified | Not Specified |

| Linearity Range | 0.1 - 2.0 µg/mL | 8 - 200 ng/mL | 10 - 800 ng/mL (Fluoxetine) | 50 - 1000 µg/L |

| 10 - 800 ng/mL (Norfluoxetine) | ||||

| Limit of Detection (LOD) | 0.03 µg/mL | Not Specified | 1.45 ng/mL (Fluoxetine) | 30 µg/L |

| 2.15 ng/mL (Norfluoxetine) | ||||

| Limit of Quantification (LOQ) | 0.10 µg/mL | Not Specified | Not Specified | 10 µg/L |

Table 2: Sample Preparation and Recovery

| Parameter | Method 1 (LLE)[1] | Method 2 (SPE)[4] | Method 3 (LLE)[3] |

| Matrix | Human Plasma | Human Plasma | Serum |

| Extraction Method | Liquid-Liquid Extraction | Solid-Phase Extraction | Liquid-Liquid Extraction |

| Recovery (%) | ≥ 87% | Not Specified | 62% (Fluoxetine) |

| 70% (Norfluoxetine)[10] |

Visualizations

The following diagrams illustrate the metabolic relationship between fluoxetine and norfluoxetine, and the general experimental workflow.

References

- 1. saudijournals.com [saudijournals.com]

- 2. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Determination of fluoxetine and norfluoxetine in human plasma by high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. A sensitive HPLC method for the determination of fluoxetine and norfluoxetine in human plasma with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjcbth.ro [rjcbth.ro]

- 8. Determination of fluoxetine and its metabolite norfluoxetine in serum and brain areas using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Factors associated with fluoxetine and norfluoxetine plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Automated HPLC assay of fluoxetine and norfluoxetine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: (R)-Norfluoxetine Stability in Plasma

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the stability of (R)-Norfluoxetine in plasma samples, ensuring data accuracy and reproducibility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for plasma samples containing (R)-Norfluoxetine?